molecular formula C24H20ClNO4 B3141544 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 479064-92-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B3141544
CAS No.: 479064-92-1
M. Wt: 421.9 g/mol
InChI Key: VDMPMJZDURHZTB-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS: 479064-92-1) is an Fmoc-protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₀ClNO₄, with a molecular weight of 421.87 g/mol . The compound features a 4-chlorophenyl group attached to the β-carbon of the propanoic acid backbone, while the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality during synthesis.

Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMPMJZDURHZTB-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine in DMF.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the deprotected amino acid.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, which can then be selectively removed under mild conditions using piperidine.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and inert atmospheric conditions .
  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Primarily employed in pharmaceutical and biochemical research for constructing peptide chains with site-specific modifications.

Comparison with Structural Analogs

The compound belongs to a class of Fmoc-protected amino acids with varying aryl substituents. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Modifications and Substituent Effects

The primary structural variation among analogs lies in the substituent on the phenyl ring. These modifications influence electronic properties, steric effects, and intermolecular interactions:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (Parent) 4-Cl 421.87 479064-92-1 Moderate lipophilicity; electron-withdrawing Cl enhances stability .
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid 4-NO₂ 432.43 507472-26-6 Strong electron-withdrawing NO₂ increases reactivity; potential toxicity .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-OH 407.42 511272-36-9 Hydroxyl group enhances solubility; may participate in hydrogen bonding .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-CF₃ 455.43 517905-86-1 CF₃ group increases lipophilicity and metabolic stability .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-(4-acetamidophenyl)propanoic acid 4-NHCOCH₃ 444.49 - Acetamido group introduces polarity; potential for targeted interactions .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-F₂ 423.41 - Fluorine atoms enhance electronegativity and bioavailability .

Physicochemical and Toxicological Differences

  • Lipophilicity : The trifluoromethyl (CF₃) and chloro (Cl) substituents increase lipophilicity, favoring membrane permeability, while hydroxyl (OH) and acetamido (NHCOCH₃) groups enhance water solubility .
  • Safety Profiles : The parent compound’s hazards (H302, H315) are common in this class, but analogs like the nitro derivative may pose additional risks due to nitro group instability .

Limitations and Data Gaps

Many analogs lack comprehensive ecological or toxicological data. Further research is needed to elucidate long-term safety and environmental impact.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known by its CAS number 142994-19-2, is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₁O₄
Molecular Weight421.87 g/mol
CAS Number142994-19-2
PurityTypically >95%
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the formation of peptide bonds and can be selectively removed under basic conditions, allowing for precise stepwise synthesis of peptides. This mechanism is crucial for developing peptide-based drugs and therapeutic agents.

Biological Activity

  • Antimicrobial Activity : Some derivatives of fluorenylmethoxycarbonyl compounds have exhibited significant inhibition against bacterial growth. Research indicates that modifications to the fluorenyl or chlorophenyl groups can enhance antimicrobial properties .
  • Neuroprotective Effects : Structural analogs have been studied for their potential in treating neurodegenerative diseases, showing promise in modulating pathways associated with neuroprotection.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, affecting cytokine production and immune responses. This suggests potential applications in treating inflammatory conditions.

Study on Antimicrobial Efficacy

A study conducted on various fluorenyl derivatives demonstrated that certain modifications led to enhanced antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl moiety in increasing lipophilicity, which correlates with improved membrane penetration and efficacy .

Neuroprotective Research

In a neuroprotection study involving cell cultures exposed to oxidative stress, this compound showed a significant reduction in cell death compared to controls. This effect was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or chlorophenyl portions can enhance or diminish biological activities. For instance:

  • Fluorenyl Group : Enhances lipophilicity and cellular uptake.
  • Chlorophenyl Substitution : Increases antimicrobial potency due to better interaction with bacterial membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.